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Abstract
This document provides detailed application notes and experimental protocols for the synthesis

of BAY-1082439, a potent and selective phosphoinositide 3-kinase (PI3K) inhibitor. A key

starting material in this synthetic route is Ethyl 2-methylnicotinate, which serves as a

precursor to the 2-methylnicotinamide warhead of the final compound. The synthesis involves a

multi-step sequence, including the formation of the core 2,3-dihydroimidazo[1,2-c]quinazoline

scaffold, introduction of a chiral side chain, and a final amidation reaction. The protocols

provided herein are based on established synthetic methodologies for structurally related

compounds and information from relevant patents.

Introduction
BAY-1082439, with the IUPAC name N-{8-[(2R)-2-Hydroxy-3-(4-morpholinyl)propoxy]-7-

methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}-2-methylnicotinamide, is a promising anti-

cancer agent that targets the PI3K signaling pathway.[1] Dysregulation of this pathway is a

frequent event in various human cancers, leading to uncontrolled cell growth and survival.[1]

BAY-1082439 exhibits a balanced inhibitory profile against PI3Kα and PI3Kβ isoforms.[2] The

synthesis of this complex molecule can be achieved through a convergent strategy, where a

key intermediate, Ethyl 2-methylnicotinate, is elaborated and coupled with a functionalized

2,3-dihydroimidazo[1,2-c]quinazoline core.
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Synthesis Overview
The overall synthetic strategy for BAY-1082439, starting from Ethyl 2-methylnicotinate, can

be divided into three main stages:

Synthesis of the 2-Methylnicotinic Acid Warhead: This involves the hydrolysis of Ethyl 2-
methylnicotinate to the corresponding carboxylic acid.

Synthesis of the 2,3-Dihydroimidazo[1,2-c]quinazoline Core: This multi-step process involves

the construction of the tricyclic core and the introduction of the methoxy and the chiral

hydroxy-aminopropoxy side chain.

Final Amidation: The final step is the coupling of the 2-methylnicotinic acid with the amino

group of the quinazoline core to yield BAY-1082439.
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A high-level overview of the synthetic workflow for BAY-1082439.
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Stage 1: Synthesis of 2-Methylnicotinic Acid from Ethyl
2-methylnicotinate
This procedure outlines the hydrolysis of Ethyl 2-methylnicotinate to 2-methylnicotinic acid.

Materials:

Ethyl 2-methylnicotinate

Lithium hydroxide monohydrate (LiOH·H₂O)

Tetrahydrofuran (THF)

Water

3N Hydrochloric acid (HCl)

Protocol:

To a solution of Ethyl 2-methylnicotinate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and

water (1:1 v/v), add lithium hydroxide monohydrate (1.1 eq).

Stir the reaction mixture at room temperature for 30 minutes.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, concentrate the reaction mixture under reduced pressure to remove the

THF.

To the remaining aqueous solution, add 3N HCl to adjust the pH to approximately 3-4,

resulting in the precipitation of the product.

Filter the precipitate, wash with cold water, and dry under vacuum to afford 2-methylnicotinic

acid as a white solid.
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Reactant/Prod
uct

Molecular
Weight ( g/mol
)

Molar Ratio Purity Yield

Ethyl 2-

methylnicotinate
165.19 1.0 >98% -

2-Methylnicotinic

Acid
137.14 - >99% ~99%

Table 1: Quantitative data for the synthesis of 2-Methylnicotinic Acid.

Stage 2: Synthesis of the 2,3-Dihydroimidazo[1,2-
c]quinazoline Core (Adapted from Copanlisib Synthesis)
The synthesis of the core intermediate, 8-((R)-2-hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-

dihydroimidazo[1,2-c]quinazolin-5-amine, is a multi-step process. The following is a

representative protocol adapted from the synthesis of the structurally similar compound,

copanlisib.

Step 2a: Synthesis of 5-Amino-8-hydroxy-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazoline

This intermediate is synthesized from a substituted benzonitrile precursor through a series of

reactions including reduction, cyclization, and amination.

Step 2b: Introduction of the Chiral Side Chain

To a mixture of 5-amino-8-hydroxy-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazoline (1.0 eq)

and potassium carbonate (K₂CO₃, 2.0 eq) in a suitable solvent such as N,N-

Dimethylformamide (DMF), add (2R)-glycidyl nosylate or a similar chiral epoxide synthon

(1.2 eq).

Heat the reaction mixture to approximately 80-90 °C and stir for several hours.

Monitor the reaction by TLC.

Upon completion of the alkylation, cool the reaction mixture and add morpholine (excess).
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Stir the mixture at room temperature to facilitate the ring-opening of the epoxide.

After the reaction is complete, perform an aqueous work-up and extract the product with an

organic solvent.

Purify the crude product by column chromatography to yield 8-((R)-2-hydroxy-3-

morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine.

Intermediate Molecular Weight ( g/mol ) Purity

5-Amino-8-hydroxy-7-methoxy-

2,3-dihydroimidazo[1,2-

c]quinazoline

~246.25 >95%

8-((R)-2-hydroxy-3-

morpholinopropoxy)-7-

methoxy-2,3-

dihydroimidazo[1,2-

c]quinazolin-5-amine

~389.44 >98%

Table 2: Key intermediates in the synthesis of the quinazoline core.

Stage 3: Final Amidation to Yield BAY-1082439
This final step involves the coupling of the synthesized warhead and the quinazoline core.

Materials:

2-Methylnicotinic acid

8-((R)-2-hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-

amine

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

4-Dimethylaminopyridine (DMAP)

N,N-Dimethylformamide (DMF)
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Protocol:

To a solution of 2-methylnicotinic acid (1.2 eq) and 4-dimethylaminopyridine (DMAP, 1.4 eq)

in anhydrous N,N-Dimethylformamide (DMF), cool the mixture to 0 °C.

Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.7 eq) portion-

wise, maintaining the temperature at 0 °C.

Stir the mixture at 0 °C for 30 minutes.

Add a solution of 8-((R)-2-hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-

c]quinazolin-5-amine (1.0 eq) in DMF to the reaction mixture at 0 °C.

Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an

additional 19 hours.

Monitor the reaction by TLC or LC-MS.

Upon completion, the product may precipitate from the reaction mixture. Filter the solid and

wash with DMF.

Further purification can be achieved by recrystallization or column chromatography to yield

BAY-1082439.

Compound
Molecular Weight (
g/mol )

Purity Yield

BAY-1082439 494.55 >99% ~85%

Table 3: Quantitative data for the final synthesis of BAY-1082439.[3]

Signaling Pathway
BAY-1082439 functions as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway

is crucial for regulating cell proliferation, survival, and metabolism. In many cancers, this

pathway is aberrantly activated, promoting tumorigenesis. BAY-1082439 selectively inhibits the
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alpha and beta isoforms of PI3K, thereby blocking the downstream signaling cascade and

leading to an anti-tumor effect.
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Inhibition of the PI3K/Akt/mTOR signaling pathway by BAY-1082439.

Conclusion

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b161284?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis of BAY-1082439 is a complex but achievable process for researchers in drug

development. The use of Ethyl 2-methylnicotinate as a starting material for the key 2-

methylnicotinamide fragment is a critical part of the overall strategy. The provided protocols,

based on available literature and patent information, offer a comprehensive guide for the

laboratory-scale synthesis of this important PI3K inhibitor. Careful execution of each step and

appropriate analytical monitoring are essential for a successful outcome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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